molecular formula C20H24N2O2 B5753789 1-N-phenyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide

1-N-phenyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide

Cat. No.: B5753789
M. Wt: 324.4 g/mol
InChI Key: AAMSWYYNVULNKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-N-phenyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide is an organic compound with the molecular formula C18H24N2 It is a derivative of benzene and is characterized by the presence of phenyl and di(propan-2-yl) groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-N-phenyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide typically involves the reaction of 1,4-diaminobenzene with isopropyl halides under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts such as palladium or nickel can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

1-N-phenyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-N-phenyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-N-phenyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-N-phenyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide is unique due to its specific combination of phenyl and di(propan-2-yl) groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

1-N-phenyl-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O2/c1-14(2)22(15(3)4)20(24)17-12-10-16(11-13-17)19(23)21-18-8-6-5-7-9-18/h5-15H,1-4H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMSWYYNVULNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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